molecular formula C11H15N3S B13344920 (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13344920
M. Wt: 221.32 g/mol
InChI Key: DPFRZADITWKSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-derived amine characterized by an isopropyl group at position 1 of the pyrazole ring and a thiophen-3-yl substituent at position 3.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15N3S/c1-8(2)14-10(6-12)5-11(13-14)9-3-4-15-7-9/h3-5,7-8H,6,12H2,1-2H3

InChI Key

DPFRZADITWKSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide.

    Formation of the methanamine group: This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key analogs differ in substituents at the pyrazole-1 position and the thiophene ring’s attachment site:

Compound Name Substituent at Pyrazole-1 Thiophene Position Molecular Weight (g/mol) Molecular Formula Purity
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Isopropyl 3-yl ~221.27 C₁₁H₁₅N₃S N/A
(1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Cyclopentyl 3-yl 247.36 C₁₃H₁₇N₃S ≥95%
(1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine Methyl 2-yl 193.27 C₉H₁₁N₃S N/A
Key Observations:
  • Substituent Bulk: Cyclopentyl (C₅H₉) > isopropyl (C₃H₇) > methyl (CH₃).
  • Thiophene Position : Thiophen-3-yl vs. 2-yl alters electronic distribution and steric interactions, which may influence binding affinity in biological systems (e.g., receptor targets) .

Physicochemical and Functional Implications

  • Molecular Weight : The cyclopentyl analog (247.36 g/mol) is significantly heavier than the methyl derivative (193.27 g/mol), impacting diffusion rates and bioavailability.
  • Hydrogen Bonding : The primary amine group in all compounds enables hydrogen bonding, but steric effects from larger substituents (e.g., cyclopentyl) may limit accessibility .
  • Synthetic Accessibility: highlights methods for synthesizing pyrazole-thiophene hybrids via cyclocondensation of thioureas with malononitrile or cyanoacetate derivatives, suggesting analogous routes for these compounds .

Biological Activity

The compound (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic molecule characterized by a pyrazole ring, an isopropyl group, and a thiophene moiety. Its unique structure suggests potential biological activities that could be explored in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N3SC_{11}H_{15}N_{3}S. The structural representation can be summarized as follows:

Structure  1 isopropyl 3 thiophen 3 yl 1H pyrazol 5 yl methanamine\text{Structure }\text{ 1 isopropyl 3 thiophen 3 yl 1H pyrazol 5 yl methanamine}

This compound's design allows for various chemical reactions and modifications, which can lead to derivatives with distinct biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit significant antimicrobial properties . Research has shown that compounds with similar structures often interact with bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects. For instance, derivatives of pyrazole have been reported to show activity against various bacterial strains.

Anticancer Properties

Recent investigations suggest potential anticancer activity of this compound. The mechanism of action may involve the modulation of specific signaling pathways associated with tumor growth and proliferation. For example, compounds structurally related to this compound have demonstrated the ability to inhibit key enzymes involved in cancer progression.

Study on Antitumor Activity

A study focused on the antitumor effects of pyrazole derivatives highlighted that compounds with similar scaffolds significantly suppressed tumor growth in xenograft models. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting that this compound could potentially exhibit comparable efficacy.

CompoundIC50 (µM)Biological Activity
Compound A10Antitumor
Compound B15Antimicrobial
This compoundTBDTBD

Mechanistic Insights

Molecular docking studies have suggested that this compound may bind to specific targets such as protein kinases involved in cancer signaling pathways. These interactions could lead to downstream effects that inhibit tumor cell proliferation.

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound, allowing for comparative analysis:

Compound NameStructureNotable Properties
1-MethylpyrazoleStructureLigand in coordination chemistry
4-ThiophenemethylpyrazoleStructureExhibits anti-inflammatory properties
3-Amino-thiopheneStructureDemonstrates antimicrobial activity

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.